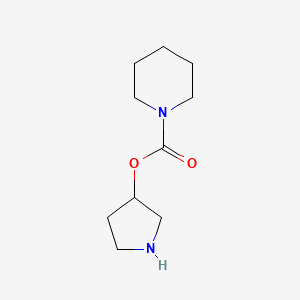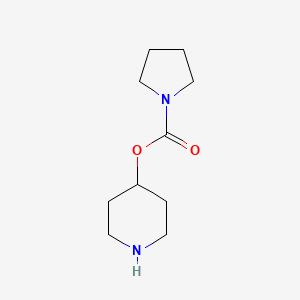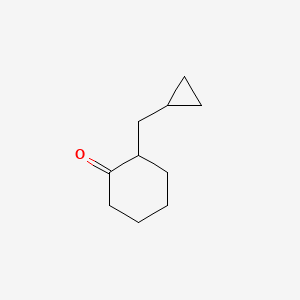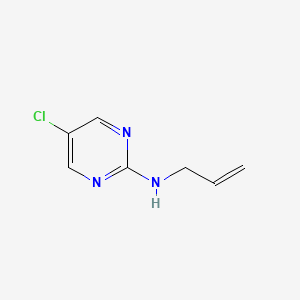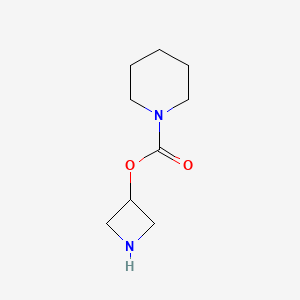
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
TFBPA has a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of TFBPA allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine is used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug-receptor interactions. It has been used as a substrate for the enzyme acetylcholinesterase, and as a ligand for the receptor 5-HT2A. It has also been used to study the structure-activity relationships of drugs, and to identify new drug targets.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, potentially affecting multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine in laboratory experiments is its low cost and availability. It is also relatively stable in aqueous solutions, making it easy to work with in the laboratory. However, it is volatile and has a low boiling point, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further studies on its synthesis and its use in organic synthesis could provide new insights into its use as a building block for organic synthesis. Finally, further studies on the potential toxicity of this compound could provide important information on its safety for use in laboratory experiments.
Análisis Bioquímico
Biochemical Properties
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1–8 µM . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, the compound’s unique structure allows it to explore the pharmacophore space efficiently due to sp3-hybridization and increased three-dimensional coverage due to the non-planarity of the ring .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation . This reduction can result in decreased inflammation and pain in affected tissues. Furthermore, the compound’s ability to interact with other biomolecules can lead to changes in cellular metabolism, affecting the overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects by inhibiting enzymes such as COX-2, leading to reduced production of inflammatory mediators . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to reduced efficacy and potential changes in its interaction with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, it may lead to toxic effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic effects and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-4-3-6(15)5-16/h1-2,6H,3-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHSVNGJJLWJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)
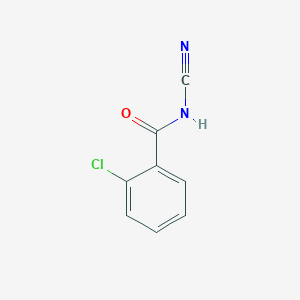
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
